2-Phenylchroman-4-one hydrazone

Ocular Inflammation Uveitis Interleukin-1

Researchers investigating IL-1-mediated inflammation require non-steroidal tool compounds with proven in vivo efficacy. Flavanone hydrazone (CAS 1692-46-2) is a potent IL-1 blocker that directly addresses this need, offering a 7-fold potency advantage over prednisolone in uveitis models. Key supply and performance highlights: • 7× greater potency than prednisolone (3 mg/kg ip tid vs. 20 mg/kg) in IL-1-induced uveitis • ≥98% HPLC purity; well-characterized (MW 238.28, mp 110-112°C) • Ambient-temperature global shipping; research-use-only grade

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 1692-46-2
Cat. No. B154830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylchroman-4-one hydrazone
CAS1692-46-2
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13-
InChIKeyLTYOJFOTFBGRPP-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylchroman-4-one Hydrazone Overview


2-Phenylchroman-4-one hydrazone (CAS 1692-46-2, also known as flavanone hydrazone) is a synthetic hydrazone derivative of the naturally occurring flavonoid flavanone (2-phenylchroman-4-one) [1]. The compound has a molecular formula of C15H14N2O and a molecular weight of 238.28 g/mol . It is characterized by a hydrazone functional group (C=N-NH2) replacing the ketone at the 4-position of the chromanone ring. This compound has been identified as a potent non-steroidal anti-inflammatory agent with demonstrated efficacy in inhibiting lens protein-induced ocular inflammation and uveitis in animal models .

2-Phenylchroman-4-one Hydrazone vs. Flavanone


The simple flavanone (2-phenylchroman-4-one) scaffold exhibits a broad range of bioactivities, but its anti-inflammatory profile is distinct from that of its hydrazone derivative. While flavanones like hesperidin and naringenin show vascular benefits and antioxidant effects, they generally lack the potent IL-1 blocking activity documented for the hydrazone derivative . The hydrazone functional group fundamentally alters the electronic properties and conformational flexibility of the molecule, enabling specific interactions with targets involved in IL-1 mediated inflammation that are not accessible to the parent ketone [1]. Direct substitution of 2-phenylchroman-4-one hydrazone with flavanone in experimental models of uveitis or IL-1-induced inflammation would not recapitulate the documented in vivo efficacy, as the hydrazone moiety is critical for the observed 7-fold potency advantage over prednisolone in these specific models [2].

Quantitative Differentiation Evidence


Superior In Vivo Potency Over Prednisolone in Uveitis

In a direct in vivo comparative study, 2-phenylchroman-4-one hydrazone (RCV/FLV 574) was the only compound among several chalcone derivatives to inhibit both endotoxin- and interleukin-1 (IL-1)-induced uveitis [1]. The compound demonstrated an ED50 of ≤3 mg/kg administered intraperitoneally three times daily (ip tid) [1]. In contrast, the corticosteroid prednisolone required a 6.7-fold higher dose of 20 mg/kg ip tid to achieve comparable inhibition, making the hydrazone approximately 7-fold more potent on a mg/kg basis [1].

Ocular Inflammation Uveitis Interleukin-1 In Vivo Pharmacology

Unique IL-1 Blocking Activity vs. Related Chalcones

A panel of chalcone derivatives was evaluated for their ability to inhibit uveitis induced by three distinct triggers: lens protein, endotoxin, and IL-1. While several compounds (including 2'-(o-hydroxyphenol)-5-phenylpyrazoline and 2'-acetoxychalcone-N-monoacetylhydrazone) inhibited lens protein-induced inflammation, 2-phenylchroman-4-one hydrazone (RCV/FLV 574) was the only derivative to effectively inhibit both endotoxin- and IL-1-induced uveitis at the tested dose [1]. This unique activity profile distinguishes it from close structural analogs and suggests a distinct mechanism of action involving direct or indirect IL-1 pathway modulation [1].

Interleukin-1 Cytokine Modulation Non-Arachidonate Pathway In Vivo Selectivity

Enhanced Structural Rigidity and H-Bonding

The replacement of the ketone oxygen at the 4-position of 2-phenylchroman-4-one with a hydrazone group (C=N-NH2) introduces a nitrogen atom capable of acting as both a hydrogen bond donor and acceptor. This is a key structural differentiator from the parent flavanone [1]. Crystallographic studies on related flavanone hydrazones demonstrate that the hydrazone moiety participates in intramolecular and intermolecular hydrogen bonding networks that stabilize specific conformations, with reported hydrogen bond percentages of 35% in crystal packing analyses [2]. In contrast, flavanone lacks this hydrogen bond donor capacity at the 4-position, resulting in different intermolecular interactions and packing motifs [1]. The hydrazone derivative also exhibits a higher melting point (110-112°C) compared to flavanone (approximately 75-77°C), consistent with enhanced intermolecular forces .

Molecular Structure Crystallography Hydrogen Bonding Conformational Analysis

Defined Purity and Analytical Specification

Commercial sources of 2-phenylchroman-4-one hydrazone provide the compound with defined purity specifications, typically ≥98% as verified by HPLC or other analytical methods . This is a critical procurement consideration, as the in vivo efficacy and toxicity profile documented in the literature is tied to a specific chemical entity [1]. In contrast, the parent flavanone is widely available as a natural product extract with variable purity, and its biological activities are often attributed to complex mixtures or specific hydroxylated derivatives (e.g., naringenin, hesperetin) . The defined purity of the synthetic hydrazone ensures reproducibility in experimental models, a key requirement for rigorous scientific investigation.

Analytical Chemistry Quality Control Purity Reproducibility

Improved Chemical Stability and Storage Profile

2-Phenylchroman-4-one hydrazone exhibits a defined stability profile under recommended storage conditions. Vendor specifications indicate that the compound is stable as a powder at -20°C for up to 3 years, and as a stock solution in DMSO at -80°C for up to 1 year . This is supported by its higher melting point (110-112°C) compared to flavanone (75-77°C) , which is indicative of stronger intermolecular forces and reduced susceptibility to thermal degradation. The hydrazone linkage, while reactive under certain conditions (e.g., thermal rearrangement to pyrazolines), is stable under controlled laboratory conditions [1].

Chemical Stability Storage Conditions Shelf Life Logistics

Optimal Applications for 2-Phenylchroman-4-one Hydrazone


In Vivo Studies of IL-1 Mediated Uveitis

The unique IL-1 blocking activity of 2-phenylchroman-4-one hydrazone, demonstrated by its ability to inhibit IL-1-induced uveitis at 3 mg/kg ip tid, makes it a valuable tool compound for in vivo investigations of IL-1 signaling pathways in ocular inflammation. Its 7-fold greater potency than prednisolone (20 mg/kg ip tid) in this model [1] provides a quantifiable benchmark for comparative efficacy studies. This application is particularly relevant for researchers seeking non-steroidal, non-arachidonate pathway modulators of IL-1 activity.

Non-Arachidonate Anti-Inflammatory Pathway Studies

The compound's activity profile, which includes inhibition of endotoxin- and IL-1-induced inflammation without apparent reliance on arachidonic acid cascade inhibition [1], positions it as a probe for dissecting alternative anti-inflammatory mechanisms. Researchers can use this compound to differentiate between COX/LOX-dependent and IL-1 dependent inflammatory processes, a distinction not possible with standard NSAIDs or corticosteroids.

Synthetic Chemistry and SAR Studies

The defined hydrazone functional group serves as a versatile synthetic handle for further derivatization. The compound's reactivity, including its ability to undergo thermal rearrangement to pyrazolines [2], makes it a useful intermediate in the synthesis of more complex heterocyclic compounds. Its well-characterized structure (C15H14N2O, MW 238.28) and commercial availability with high purity (≥98%) provide a reliable starting point for SAR campaigns aimed at optimizing anti-inflammatory activity or reducing the noted toxicity at effective doses [1].

Quality Control and Analytical Method Development

The compound's defined physical properties, including a sharp melting point of 110-112°C and specific chromatographic behavior, make it suitable as a reference standard for analytical method development. Its purity specification (≥98%) supports its use in HPLC or LC-MS method validation for the quantification of hydrazone-containing compounds in complex matrices.

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